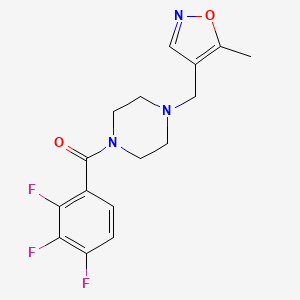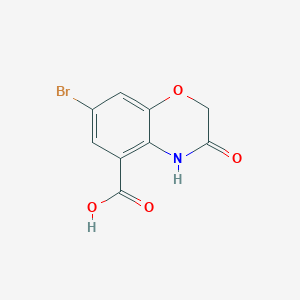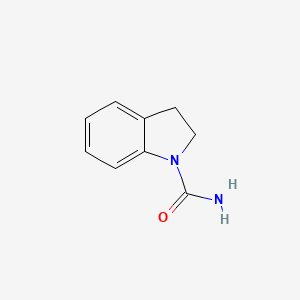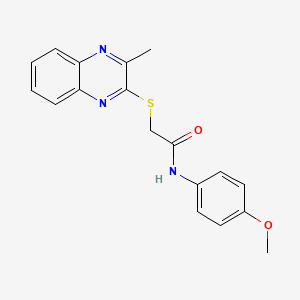![molecular formula C15H12Cl2O3 B2726310 3-Chloro-4-[(4-chlorobenzyl)oxy]-5-methoxybenzaldehyde CAS No. 384857-12-9](/img/structure/B2726310.png)
3-Chloro-4-[(4-chlorobenzyl)oxy]-5-methoxybenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-4-[(4-chlorobenzyl)oxy]-5-methoxybenzaldehyde is a chemical compound with the molecular formula C14H10Cl2O2 . It has a molecular weight of 281.14 . It is a solid at room temperature .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C14H10Cl2O2 . The InChI key, a unique identifier for chemical substances, is also provided .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 281.14 .Wissenschaftliche Forschungsanwendungen
Photocatalytic Oxidation
Selective photocatalytic oxidation of benzyl alcohol and its derivatives, including those related to 3-Chloro-4-[(4-chlorobenzyl)oxy]-5-methoxybenzaldehyde, into corresponding aldehydes has been achieved with high conversion and selectivity on a TiO2 photocatalyst under O2 atmosphere and visible light irradiation. This process emphasizes the potential of using this compound in green chemistry applications for the synthesis of aldehydes from alcohol precursors under environmentally friendly conditions (Higashimoto et al., 2009).
Antioxidant Activity
The synthesis and evaluation of derivatives of this compound, such as chlorinated vanillins and syringaldehydes, have shown antioxidant activities. These compounds, including the specific chemical of interest, have been synthesized and characterized for their potential antioxidant properties, indicating their relevance in research focused on mitigating oxidative stress or for use in antioxidant-rich formulations (Chairul Rijal et al., 2022).
Heterogeneous Catalysis
The compound's derivatives have been used in the study of heterogeneous catalysis, particularly in the oxidation of primary alcohols to aldehydes using molecular oxygen, demonstrating the catalytic potential of these compounds in organic synthesis and transformation processes. This highlights the role of such compounds in facilitating chemical reactions under mild and environmentally benign conditions (Esteruelas et al., 2011).
Photostability and Chemical Properties
Research on related compounds, including sterically-hindered catechols and o-benzoquinones, discusses the photostability and chemical properties that could be influenced by substituents similar to those in this compound. These studies provide insights into how modifications in chemical structure can significantly affect the stability and reactivity of molecules, which is critical for the development of new materials and chemicals with tailored properties (Arsenyev et al., 2016).
Organic Synthesis and Drug Development
The chemical structure of this compound and its derivatives play a significant role in organic synthesis and potentially in drug development. Synthesis of non-peptide small molecular antagonist benzamide derivatives, for example, involves processes that could be applicable to the synthesis of compounds similar to this compound. These synthetic pathways and the characterization of resultant products are crucial for the development of new therapeutic agents (Bi, 2015).
Eigenschaften
IUPAC Name |
3-chloro-4-[(4-chlorophenyl)methoxy]-5-methoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2O3/c1-19-14-7-11(8-18)6-13(17)15(14)20-9-10-2-4-12(16)5-3-10/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXYDYAVMNODIAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=O)Cl)OCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-Bromo-1H-imidazol-5-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2726228.png)

![6-[(2-Methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]pyridine-3-carboxylic acid](/img/structure/B2726231.png)
![3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-cyclopentyl-1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)urea](/img/structure/B2726232.png)
![(Z)-ethyl 2-(6-methyl-2-((4-(pyrrolidin-1-ylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2726233.png)
![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide](/img/structure/B2726237.png)


![N-(4-morpholinophenyl)-N-[(E)-(4-propoxyphenyl)methylidene]amine](/img/structure/B2726241.png)
![(E)-1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(2-chlorophenyl)prop-2-en-1-one](/img/structure/B2726242.png)
![6-((6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)amino)hexanoic acid](/img/structure/B2726243.png)


